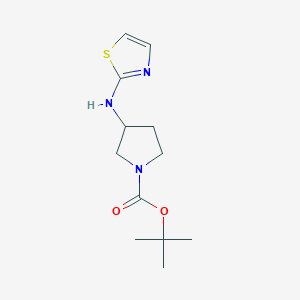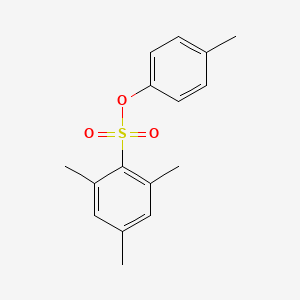
2-(4-fluorobenzenesulfonamido)-4-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorobenzenesulfonamido)-4-methylpentanoic acid is a chemical compound that belongs to the class of sulfonyl amino acids It is characterized by the presence of a fluorophenyl group attached to a sulfonyl moiety, which is further connected to the amino acid L-leucine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzenesulfonamido)-4-methylpentanoic acid typically involves the reaction of L-leucine with a fluorophenyl sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.
化学反応の分析
Types of Reactions
2-(4-fluorobenzenesulfonamido)-4-methylpentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The fluorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfone derivatives with enhanced stability and reactivity.
Reduction: Phenyl derivatives with altered electronic properties.
科学的研究の応用
2-(4-fluorobenzenesulfonamido)-4-methylpentanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of sulfonyl groups on biological systems, including enzyme inhibition and protein modification.
Industry: The compound can be used in the production of high-performance polymers and materials with unique properties.
作用機序
The mechanism of action of 2-(4-fluorobenzenesulfonamido)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of their activity. Additionally, the fluorophenyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
- N-[(4-chlorophenyl)sulfonyl]-L-leucine
- N-[(4-bromophenyl)sulfonyl]-L-leucine
- N-[(4-methylphenyl)sulfonyl]-L-leucine
Uniqueness
2-(4-fluorobenzenesulfonamido)-4-methylpentanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties to the compound. This can lead to differences in reactivity, binding affinity, and overall biological activity compared to its analogs with different substituents on the phenyl ring.
特性
分子式 |
C12H16FNO4S |
|---|---|
分子量 |
289.33 g/mol |
IUPAC名 |
(2S)-2-[(4-fluorophenyl)sulfonylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C12H16FNO4S/c1-8(2)7-11(12(15)16)14-19(17,18)10-5-3-9(13)4-6-10/h3-6,8,11,14H,7H2,1-2H3,(H,15,16)/t11-/m0/s1 |
InChIキー |
QBRGIJYBQSSWND-NSHDSACASA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F |
正規SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8793649.png)


![Ethyl 2-[(4-fluorophenyl)methylamino]acetate](/img/structure/B8793668.png)









![4-Phenylbenzo[b]thiophene-6-carboxylic acid](/img/structure/B8793724.png)
